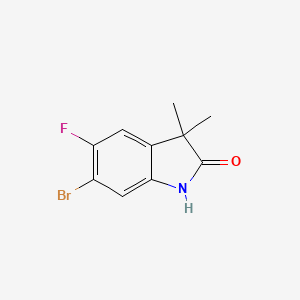

2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-

Description

This compound belongs to the indol-2-one family, characterized by a bicyclic structure with a lactam ring. The specific substitution pattern—6-bromo, 5-fluoro, and 3,3-dimethyl groups—confers unique electronic and steric properties.

Properties

IUPAC Name |

6-bromo-5-fluoro-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c1-10(2)5-3-7(12)6(11)4-8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKVJEQQZQSKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2NC1=O)Br)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236386 | |

| Record name | 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379313-54-8 | |

| Record name | 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379313-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Starting material : 6-Bromo-5-fluoroindolin-2-one (3.8 g, 16.5 mmol).

-

Base : Potassium tert-butoxide (9.27 g, 82.6 mmol) in dry THF.

-

Catalyst : Copper(I) bromide-dimethyl sulfide complex (340 mg, 1.65 mmol).

-

Alkylating agent : Methyl iodide (4.92 g, 34.7 mmol).

-

Conditions : Reaction at 0°C → room temperature, 16 hours.

-

Workup : Quenching with , extraction with tert-butyl methyl ether, silica gel chromatography (ethyl acetate/heptane).

-

Yield : 3.6 g (70% based on starting material).

Key Data

| Parameter | Value |

|---|---|

| MS (ESI) | 258.0/260.0 [M+H]+ |

| 10.44 (bs, 1H), 7.48–7.45 (m, 1H), 7.05–7.04 (m, 1H), 1.25 (s, 6H) |

This method leverages nucleophilic substitution at the indolinone’s α-position, facilitated by the copper catalyst. The dimethyl groups are introduced sequentially, ensuring regioselectivity.

Halogenation of Preformed Indolinones

Bromination/fluorination of preassembled dimethylindolinones is another potential route. Source details bromo-fluoroaniline synthesis, which could serve as an intermediate.

Stepwise Approach

-

Synthesis of 3,3-dimethylindolin-2-one .

-

Electrophilic bromination/fluorination : Using (N-bromosuccinimide) and Selectfluor®.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Purity Challenges |

|---|---|---|---|

| Direct Alkylation | 70 | High | Over-alkylation |

| Reductive Deoxygenation | N/A | Moderate | Precursor availability |

| Coupling Reactions | 60–80 | Moderate | Byproduct formation |

Mechanistic Insights

-

Alkylation : Proceeds via deprotonation at the α-position (indolinone’s C3), forming a resonance-stabilized enolate. Methyl iodide acts as an electrophile, with copper enhancing reactivity.

-

Reductive Deoxygenation : activates silane, enabling hydride transfer to the isatin carbonyl, followed by elimination of .

Chemical Reactions Analysis

Reactions Involving Halogen Substituents

The presence of bromine and fluorine atoms on the indolin-2-one scaffold allows for several potential chemical reactions:

-

Halogen Dance Reactions : Bromo substituents can undergo halogen dance reactions, where the bromine atom migrates to different positions on the aromatic ring .

-

Cross-Coupling Reactions : The carbon-bromine bond can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents at the C-6 position .

-

Nucleophilic Aromatic Substitution : Fluorine, being a good leaving group, can be displaced by nucleophiles in SNAr reactions, particularly if the aromatic ring is activated by other electron-withdrawing groups .

-

Reduction : The bromo substituent can be removed via reduction reactions using metal hydrides or catalytic hydrogenation .

Reactions Involving the Indolin-2-one Moiety

The indolin-2-one core structure is also chemically reactive:

-

N-Alkylation/Acylation : The nitrogen atom at the 1-position can be alkylated or acylated using appropriate electrophiles .

-

Reactions at the 3-Position : The carbon atom at the 3-position is susceptible to electrophilic attack, and can undergo alkylation, halogenation, and condensation reactions .

-

Ring-Opening Reactions : Under certain conditions, the indolin-2-one ring can undergo ring-opening reactions, leading to the formation of substituted aniline derivatives .

-

Dimerization : Indolin-2-ones can undergo dimerization reactions under specific conditions .

Example Reactions and Conditions

Based on the search results, 6-Bromo-5-fluoroindolin-2-one can be converted to 6-Bromo-5-fluoro-1,3,3-trimethylindolin-2-one . The reaction is as follows:

Reaction: 6-Bromo-5-fluoroindolin-2-one to 6-Bromo-5-fluoro-1,3,3-trimethylindolin-2-one

| Reagent | Condition | Yield |

|---|---|---|

| 1. NaH, THF | Argon atmosphere, addition of 6-Bromo-5-fluoroindolin-2-one (7.24 g, 31.5 mmol) in portions | |

| 2. Methyl iodide | Dropwise addition over 50 minutes, keeping temperature between 24°C and 26°C | 7.87 g |

| 3. Aqueous ammonium chloride | Quenching, dilution with tert-butyl methyl ether, water, and saturated aqueous ammonium chloride solution |

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that indole derivatives, including 2H-Indol-2-one, exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets associated with cancer progression.

- Mechanism of Action :

- Indole derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

- Case Studies :

Antimicrobial Activity

The antimicrobial potential of 2H-Indol-2-one has also been explored, particularly its effects against bacterial strains.

-

Biological Testing :

- The compound has been tested for antibacterial activity using standard protocols such as the agar diffusion method. Results indicated varying degrees of effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli.

- Data Table on Antimicrobial Activity :

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| 2H-Indol-2-one | Staphylococcus aureus | 15 | 50 |

| 2H-Indol-2-one | E. coli | 12 | 75 |

These findings support the potential use of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, altering biological pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with similar indol-2-one derivatives:

Key Observations :

- Halogenation: The 6-bromo-5-fluoro substitution in the target compound may enhance electrophilic reactivity compared to mono-halogenated analogs (e.g., 6-bromo or 5-fluoro derivatives) .

- Bioactivity: Analogs with dimethyl groups (e.g., 5-bromo-3,3-dimethylindolin-2-one) have been linked to positive inotropic effects in pharmacological studies, suggesting the target compound may share similar bioactivity .

Biological Activity

2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- (CAS: 1379313-54-8) is a derivative of indole that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives that have been studied for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

The molecular formula for 2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- is with a molar mass of approximately 250.09 g/mol. The compound's structure includes a bromo and fluoro substituent that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrFNO |

| Molar Mass | 250.09 g/mol |

| Density | Predicted: 1.749 g/cm³ |

| Boiling Point | Predicted: 334.4 °C |

| pKa | Predicted: 12.04 |

Antimicrobial Activity

Research indicates that indole derivatives exhibit a wide range of antimicrobial activities. In particular, studies have shown that various substituted indole compounds demonstrate significant antibacterial and antifungal properties. For instance, derivatives similar to 2H-Indol-2-one have been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.

A study highlighted the synthesis of several indole derivatives and their evaluation against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth . The presence of halogen substituents (like bromine and fluorine) is believed to enhance the lipophilicity and reactivity of these compounds, thus improving their antimicrobial efficacy.

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. Specifically, compounds with structural similarities to 2H-Indol-2-one have been investigated as inhibitors of the Hepatitis C virus (HCV). These studies suggest that structural modifications can lead to enhanced activity against viral targets .

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Research has demonstrated that certain substituted indoles can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

In vitro studies on related compounds indicate that the introduction of specific substituents can significantly alter the cytotoxicity profiles against various cancer cell lines. For example, compounds with bromo and fluoro groups have shown enhanced activity compared to their unsubstituted counterparts .

Case Studies

- Antimicrobial Study : A series of indole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that the presence of halogen atoms significantly increased the compounds' effectiveness, with some derivatives exhibiting MIC values as low as 4 µg/mL .

- Antiviral Research : A study focused on the antiviral potential of indole derivatives against HCV reported that certain compounds could inhibit viral replication in vitro without significant cytotoxicity to host cells .

- Anticancer Evaluation : In a comparative study, various substituted indoles were assessed for their anticancer properties against A549 and Caco-2 cells. The results indicated that specific substitutions led to improved cytotoxic effects, with some compounds reducing cell viability by over 50% at low concentrations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves halogenation and alkylation steps. For example, bromo-fluoro substitution can be achieved using CuI as a catalyst in PEG-400/DMF mixtures (yield ~50%) . Key steps include:

- Halogenation: Use electrophilic brominating agents (e.g., NBS) under anhydrous conditions to avoid byproducts.

- Alkylation: Introduce dimethyl groups via nucleophilic substitution with methyl iodide in the presence of a base (e.g., KCO).

- Purification: Flash column chromatography (70:30 ethyl acetate/hexane) yields pure product. Monitor reaction progress via TLC (R ≈ 0.30) .

Optimization Strategies:

- Increase yields by optimizing stoichiometry (e.g., 1.2 equivalents of methyl iodide).

- Use inert atmospheres (N) to prevent oxidation of intermediates.

- Validate purity via (e.g., δ 2.1 ppm for dimethyl groups) and (e.g., C=O at ~175 ppm) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Key Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.